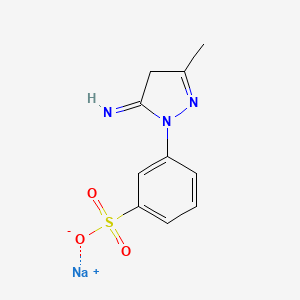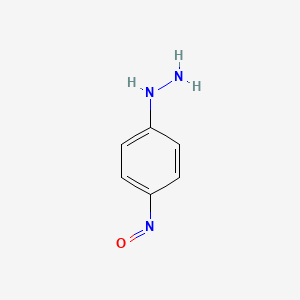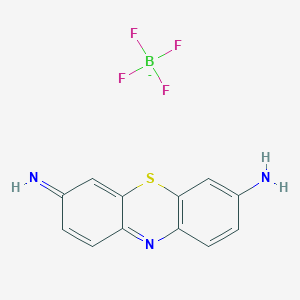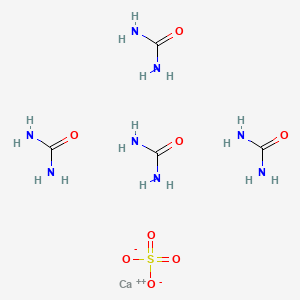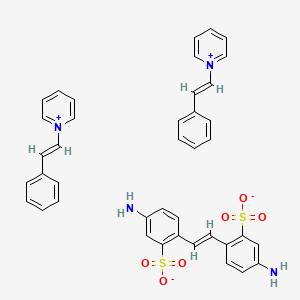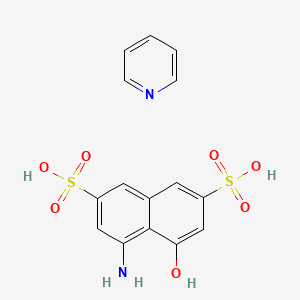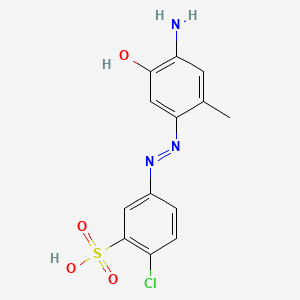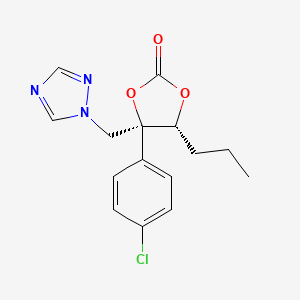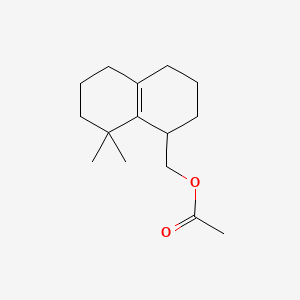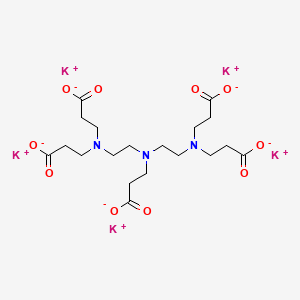
Pentapotassium N,N-bis(2-(bis(2-carboxyethyl)amino)ethyl)-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentapotassium N,N-bis(2-(bis(2-carboxyethyl)amino)ethyl)-beta-alaninate is a complex organic compound with the molecular formula C19H28K5N3O10. It is known for its unique structure, which includes multiple carboxylate and amino groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentapotassium N,N-bis(2-(bis(2-carboxyethyl)amino)ethyl)-beta-alaninate involves multiple steps. Typically, the process starts with the reaction of beta-alanine with bis(2-carboxyethyl)amine under controlled conditions. The reaction is carried out in an aqueous medium with the gradual addition of potassium hydroxide to maintain the pH. The final product is obtained after purification through crystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems allows for precise control over temperature, pH, and reaction time, resulting in a consistent and high-quality product.
Chemical Reactions Analysis
Types of Reactions
Pentapotassium N,N-bis(2-(bis(2-carboxyethyl)amino)ethyl)-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylates and amides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amines and alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylates and amides.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentapotassium N,N-bis(2-(bis(2-carboxyethyl)amino)ethyl)-beta-alaninate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry and as a ligand in catalysis.
Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of high-performance polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Pentapotassium N,N-bis(2-(bis(2-carboxyethyl)amino)ethyl)-beta-alaninate involves its ability to form stable complexes with metal ions. The multiple carboxylate and amino groups allow it to effectively chelate metal ions, thereby influencing various biochemical and chemical processes. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Pentapotassium N,N-bis(2-(bis(2-carboxyethyl)amino)ethyl)-glycinate
- Pentapotassium N,N-bis(2-(bis(2-carboxyethyl)amino)ethyl)-aspartate
- Pentapotassium N,N-bis(2-(bis(2-carboxyethyl)amino)ethyl)-glutamate
Uniqueness
Pentapotassium N,N-bis(2-(bis(2-carboxyethyl)amino)ethyl)-beta-alaninate is unique due to its specific structure, which provides a balance between hydrophilicity and hydrophobicity. This property makes it particularly effective in forming stable complexes with a wide range of metal ions, enhancing its utility in various applications.
Properties
CAS No. |
73338-66-6 |
|---|---|
Molecular Formula |
C19H28K5N3O10 |
Molecular Weight |
653.9 g/mol |
IUPAC Name |
pentapotassium;3-[2-[2-[bis(2-carboxylatoethyl)amino]ethyl-(2-carboxylatoethyl)amino]ethyl-(2-carboxylatoethyl)amino]propanoate |
InChI |
InChI=1S/C19H33N3O10.5K/c23-15(24)1-6-20(7-2-16(25)26)11-13-22(10-5-19(31)32)14-12-21(8-3-17(27)28)9-4-18(29)30;;;;;/h1-14H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;;/q;5*+1/p-5 |
InChI Key |
BIHZWNXZLWCQJS-UHFFFAOYSA-I |
Canonical SMILES |
C(CN(CCC(=O)[O-])CCN(CCC(=O)[O-])CCN(CCC(=O)[O-])CCC(=O)[O-])C(=O)[O-].[K+].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


